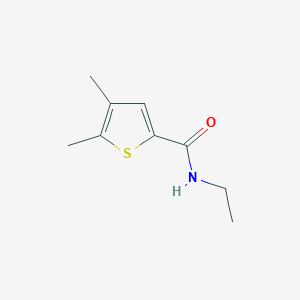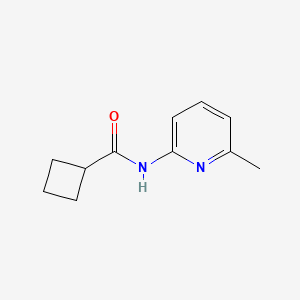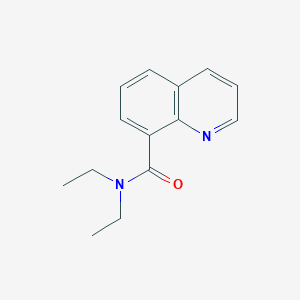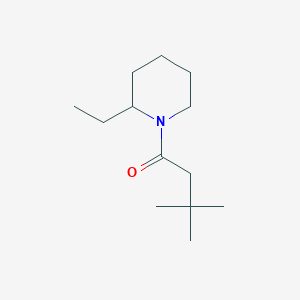
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone, also known as MDBP, is a synthetic compound that belongs to the family of cathinones. Cathinones are a class of synthetic stimulants that mimic the effects of amphetamines and cocaine. MDBP has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone acts on the central nervous system by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve mood and cognitive function.
Biochemical and Physiological Effects
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. Studies have shown that (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone increases the levels of dopamine, norepinephrine, and serotonin in the brain. This can lead to improved mood, increased energy, and enhanced cognitive function. (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone has also been shown to increase heart rate and blood pressure, which can have negative effects in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. However, (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone is a controlled substance in many countries and requires special permits for use in research. Additionally, the effects of (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone on different animal models and human subjects can vary, which can make it difficult to draw conclusions from experiments.
Direcciones Futuras
There are several future directions for research on (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone. One area of interest is the development of new antidepressants based on the structure of (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone. Another area of interest is the study of the long-term effects of (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone on the brain and body. Additionally, more research is needed to determine the optimal dosage and administration of (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone for therapeutic use.
Métodos De Síntesis
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone is synthesized through a multi-step process that involves the reaction of 3-methyl-2,3-dihydrobenzofuran with piperidine and subsequent oxidation and reduction steps. The synthesis of (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone is challenging due to the instability of the intermediate compounds.
Aplicaciones Científicas De Investigación
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Studies have shown that (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of traditional antidepressants.
Propiedades
IUPAC Name |
(3-methyl-2,3-dihydro-1-benzofuran-2-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11-12-7-3-4-8-13(12)18-14(11)15(17)16-9-5-2-6-10-16/h3-4,7-8,11,14H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPJKQLPXWGEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C12)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














